3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole
Description
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole is a heterocyclic aromatic compound featuring a carbazole core substituted with a dibenzothiophene moiety at the 3-position. The compound’s design leverages carbazole’s hole-transporting properties and dibenzothiophene’s electron-rich, rigid structure to balance charge transport and enhance thermal stability.
Properties
Molecular Formula |
C24H15NS |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-dibenzothiophen-2-yl-9H-carbazole |
InChI |
InChI=1S/C24H15NS/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-23(18)26-24/h1-14,25H |
InChI Key |
FPBCXDCBMOYGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)SC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole
Detailed Synthetic Procedure
Starting Materials and Catalysts
- 3-Bromo-9H-carbazole or a similar halogenated carbazole derivative is used as the carbazole precursor.
- Dibenzo[b,d]thiophene-2-boronic acid or a related organoboron compound serves as the dibenzothiophene source.
- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) are employed.
- Bases like potassium carbonate or sodium carbonate are used to facilitate the coupling.
- Solvents include N,N-dimethylformamide (DMF), toluene, or mixtures with water or ethanol.
- Inert atmosphere (nitrogen or argon) is maintained during the reaction to prevent catalyst degradation.
Reaction Conditions
- The reaction mixture is typically heated to reflux or elevated temperatures (80–110 °C) for several hours (4–18 hours) under an inert atmosphere.
- After completion, the reaction mixture is cooled, and the product is isolated by extraction, drying over anhydrous salts (e.g., magnesium sulfate or sodium sulfate), and solvent removal under reduced pressure.
- Purification is commonly performed by column chromatography on silica gel, using eluents such as toluene, dichloromethane, or hexanes to obtain the pure product.
Representative Coupling Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Bromo-9H-carbazole + Dibenzo[b,d]thiophene-2-boronic acid | Mixed in DMF/H2O or toluene/ethanol solvent system |
| 2 | Pd(PPh3)4 or Pd2(dba)3 + base (K2CO3 or Na2CO3) | Catalyst and base added under nitrogen atmosphere |
| 3 | Heat at 80–110 °C for 4–18 hours | Coupling reaction proceeds to form C-C bond |
| 4 | Workup with aqueous acid, extraction with organic solvent | Isolation of crude product |
| 5 | Purification by silica gel chromatography | Pure this compound obtained |
Analysis of Preparation Methods
Advantages
- High selectivity and yield: Palladium-catalyzed cross-coupling reactions offer high selectivity for C-C bond formation, often yielding products in moderate to high yields.
- Mild conditions: The reactions typically proceed under relatively mild temperatures and inert atmosphere, preserving sensitive functional groups.
- Scalability: The procedures can be scaled up with appropriate modifications, making them suitable for research and industrial applications.
Challenges
- Catalyst sensitivity: Palladium catalysts require careful handling and inert atmosphere to avoid deactivation.
- Purification complexity: The presence of side products and catalyst residues may necessitate extensive chromatographic purification.
- Availability of precursors: Synthesis or procurement of dibenzo[b,d]thiophene-2-boronic acid or halogenated carbazole derivatives can be a limiting factor.
Supporting Data and Research Findings
Comparative Notes on Related Carbazole Derivatives Preparation
While direct detailed experimental procedures for this compound are limited, synthesis methods for related carbazole derivatives such as 3,6-diphenyl-9H-carbazole provide valuable insights. These typically employ:
- Suzuki coupling of dibromo-carbazole with phenylboronic acid.
- Catalysts like tetrakis(triphenylphosphine)palladium(0).
- Bases such as sodium carbonate.
- Solvent systems including ethanol, toluene, and water.
- Reaction times of 4–18 hours at reflux temperatures.
- Yields ranging from 33% to over 70% depending on conditions and scale.
Chemical Reactions Analysis
Types of Reactions
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of hydrogenated derivatives .
Scientific Research Applications
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Industry: Employed in the development of advanced materials for optoelectronic devices such as OLEDs and OFETs.
Mechanism of Action
The mechanism of action of 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole in optoelectronic applications involves its ability to transport charge and emit light. The compound’s unique electronic structure allows it to participate in efficient charge transfer processes, making it suitable for use in OLEDs and OFETs. The molecular targets and pathways involved include the interaction with electron and hole transport layers in these devices .
Comparison with Similar Compounds
Structural and Electronic Comparisons
3-(Dibenzo[b,d]furan-4-yl)-9H-carbazole (Intermediate for BFTC)
- Structural Difference : Replaces dibenzothiophene with dibenzofuran, substituting sulfur with oxygen.
- Electronic Properties :
- HOMO/LUMO : The HOMO of BFTC is localized on the dibenzofuran-carbazole moiety, while BTTC’s HOMO resides on the dibenzothiophene-carbazole unit. This separation enhances charge balance in BTTC .
- Triplet Energy (ET) : Dibenzofuran derivatives exhibit slightly higher ET (~2.95 eV) compared to dibenzothiophene analogs (~2.85 eV) due to reduced conjugation in the oxygen-containing system .
- Device Performance : BFTC-based PhOLEDs achieve a maximum external quantum efficiency (EQE) of 18.7%, whereas BTTC reaches 21.9% due to better charge transport balance .
Table 1: Key Properties of BFTC vs. BTTC
| Property | BFTC (Dibenzofuran) | BTTC (Dibenzothiophene) |
|---|---|---|
| HOMO (eV) | -5.62 | -5.58 |
| LUMO (eV) | -2.34 | -2.41 |
| T_g (°C) | 158 | 162 |
| Max EQE (%) | 18.7 | 21.9 |
| Efficiency Roll-off (%) | 15.2 | 12.8 |
Carbazole-Dibenzothiophene Derivatives with Different Substitution Patterns
- 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene (ZDZ) :
- 9,9′-(Dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF) :
Host-Guest Compatibility in PhOLEDs
- BTTC vs. CBP (4,4′-di(N-carbazolyl)biphenyl) :
- CzDFDp (Imidazo-Pyridine-Dibenzofuran-Carbazole Hybrid) :
Thermal and Morphological Stability
- BTTC : Superior thermal stability (Tg = 162°C) compared to BFTC (Tg = 158°C) and ZDZ (T_g = 134°C), attributed to sulfur’s stronger intermolecular interactions .
- Substitution Position Effects : Carbazole substitution at the 3-position (as in BTTC) improves morphological stability over 2,8-substituted derivatives, reducing crystallization in thin films .
Critical Analysis of Contradictions and Limitations
- Substitution Position Ambiguity : Evidence focuses on 4-yl isomers of dibenzothiophene-carbazole (e.g., BTTC), whereas the target compound’s 2-yl substitution may alter HOMO localization and device performance.
Q & A
Basic: What synthetic methodologies are optimal for preparing 3-(dibenzo[b,d]thiophen-2-yl)-9H-carbazole, and how can reaction yields be maximized?
Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 3-bromo-9H-carbazole and dibenzo[b,d]thiophen-2-ylboronic acid derivatives, achieving yields >95% under optimized conditions (e.g., Pd catalysts, inert atmosphere, and DMF solvent) . Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like S-phos improves coupling efficiency .
- Reaction time/temperature : 24–48 hours at 80–100°C ensures completion .
- Purification : Column chromatography (silica gel, hexane/DCM) or recrystallization (methanol) isolates high-purity product .
Advanced: How do structural modifications (e.g., substituents on carbazole or dibenzothiophene) influence charge transport properties in OLED host materials?
Answer: Substituents modulate HOMO-LUMO alignment and triplet energy (E_T) . For example:
- Dibenzo[b,d]thiophene (vs. dibenzofuran) enhances electron affinity due to sulfur’s electronegativity, lowering LUMO by ~0.3 eV and improving electron injection .
- Carbazole’s N-alkylation disrupts conjugation, raising E_T (e.g., 2.67 eV for CBP derivatives) to prevent exciton quenching in green PhOLEDs .
- Triazine integration creates bipolar transport, balancing hole/electron mobility (μₕ/μₑ ≈ 10⁻⁴ cm²/Vs) .
Basic: What spectroscopic and computational methods validate the electronic structure of this compound?
Answer:
- UV-Vis/PL spectroscopy : Identifies absorption/emission peaks (e.g., λ_abs ≈ 350 nm, λ_em ≈ 450 nm) and singlet/triplet energy gaps .
- Cyclic voltammetry : Determines HOMO (-5.4 eV) and LUMO (-2.8 eV) via oxidation/reduction potentials .
- DFT calculations : Maps orbital distribution (e.g., HOMO localized on carbazole, LUMO on dibenzothiophene) to predict charge separation .
Advanced: How can aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF) be engineered in derivatives for enhanced OLED efficiency?
Answer:
- AIE design : Introduce bulky tert-butyl groups (e.g., 3,6-di-tert-butylcarbazole) to restrict intramolecular rotation, enhancing solid-state quantum yield (Φ ≈ 60%) .
- TADF activation : Use D–A–D’ architectures (e.g., carbazole-dibenzothiophene-ketone) to minimize ΔE_ST (<0.3 eV), enabling reverse intersystem crossing (RISC) .
- Crystal engineering : Co-crystallization with electron-deficient moieties stabilizes intermolecular TADF/RTP dual emission .
Basic: What thermal stability metrics are critical for assessing host material suitability in OLED devices?
Answer:
- Glass transition temperature (T_g) : >120°C ensures morphological stability under operational heating .
- Thermogravimetric analysis (TGA) : Decomposition temperature (T_d) >350°C indicates suitability for vacuum deposition .
- Differential scanning calorimetry (DSC) : Detects crystallization/phase transitions affecting device longevity .
Advanced: How do device architectures (e.g., single-layer vs. multilayer PhOLEDs) impact performance metrics like external quantum efficiency (EQE)?
Answer:
- Single-layer devices : Simpler fabrication but suffer from exciton leakage. BTTC-based hosts achieve EQE ≈ 21.9% via balanced charge confinement .
- Multilayer devices : Incorporating hole/electron transport layers (e.g., TAPC, TPBi) reduces driving voltage (<6 V) and boosts EQE to >25% .
- Doping concentration : Optimal phosphor doping (e.g., 8–10 wt% Ir(ppy)₃) minimizes triplet-triplet annihilation .
Basic: What contradictions exist in reported efficiency values for this compound, and how can they be resolved?
Answer: Discrepancies arise from:
- Synthetic purity : Residual Pd or solvents (e.g., DMF) quench emission; rigorous purification (e.g., Soxhlet extraction) is critical .
- Device measurement variability : Standardize luminance (1000 cd/m²) and calibrate EQE using integrating spheres .
- Substrate effects : ITO vs. FTO anodes alter hole injection barriers, affecting current efficiency (CE) by ±15% .
Advanced: Can computational models predict host-guest compatibility in phosphorescent systems?
Answer: Yes. Key approaches include:
- Marcus theory : Calculates hole/electron transfer rates (k_ET) between host and dopant .
- Molecular dynamics (MD) : Simulates guest dispersion in host matrices to prevent aggregation .
- Machine learning : Trains on datasets of host E_T, μₕ/μₑ, and dopant λ_em to recommend host-guest pairs .
Basic: What electrochemical methods characterize charge transport in thin-film devices?
Answer:
- Impedance spectroscopy : Measures carrier mobility (μ) and trap density via Nyquist plots .
- Space-charge-limited current (SCLC) : Quantifies μₕ/μₑ using hole-only/electron-only devices .
- Transient electroluminescence : Resolves exciton lifetime and RISC efficiency .
Advanced: How do degradation mechanisms (e.g., oxidation, crystallization) limit operational lifetime, and what mitigation strategies exist?
Answer:
- Oxidative degradation : Carbazole’s N-H group is susceptible; N-alkylation (e.g., 9-hexylcarbazole) improves stability .
- Crystallization : Blending with amorphous polymers (e.g., polycarbazole) suppresses phase separation .
- Encapsulation : Atomic layer deposition (ALD) of Al₂O₃ barriers reduces moisture/oxygen ingress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
